

The Discovery and Synthesis of PARP14 Inhibitor GeA-69: A Technical Guide

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Compound of Interest

Compound Name: GeA-69

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This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of **GeA-69**, a selective allosteric inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.

Introduction to PARP14 and the Discovery of GeA-69

Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins. PARP14 is a large, multi-domain protein containing three macrodomains (MD1, MD2, and MD3) which recognize ADP-ribose modifications, a WWE domain, and a C-terminal catalytic ADP-ribosyl transferase (ART) domain.[1][2] This enzyme is implicated in a variety of cellular processes, including DNA damage repair, transcriptional regulation, and immune responses.[3] Notably, PARP14 is a key regulator of the Interleukin-4 (IL-4)/STAT6 signaling pathway, promoting cell survival and proliferation, and has also been linked to the NF-κB signaling pathway.[1][2][3] Its role in cancer and inflammatory diseases has made it an attractive target for therapeutic intervention.[4]

GeA-69 emerged from a high-throughput screening campaign as a potent and selective inhibitor of the second macrodomain (MD2) of PARP14.[4] Unlike inhibitors that target the

catalytic domain, **GeA-69** functions through an allosteric mechanism, binding to a site distinct from the ADP-ribose binding pocket of MD2.^[5] This allosteric inhibition prevents the recruitment of PARP14 to sites of DNA damage, thereby interfering with its cellular function.^[5]

Synthesis of GeA-69

GeA-69, with the chemical name N-(2-(9H-carbazol-1-yl)phenyl)acetamide and CAS Number 2143475-98-1, is a carbazole derivative.^[6] While a detailed step-by-step synthesis protocol is not publicly available in a single source, the synthesis of similar carbazole acetamide derivatives suggests a synthetic route likely involving a Suzuki-Miyaura cross-coupling reaction as a key step.^{[7][8]}

Plausible Synthetic Route:

A plausible synthesis for **GeA-69** would involve the Suzuki-Miyaura coupling of 1-bromo-9H-carbazole with a suitable aminophenylboronic acid derivative, followed by acetylation.

- Step 1: Suzuki-Miyaura Coupling: 1-bromo-9H-carbazole would be reacted with 2-aminophenylboronic acid or its ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or DME).^{[8][9]}
- Step 2: Acetylation: The resulting 2-(9H-carbazol-1-yl)aniline would then be acetylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to yield the final product, N-(2-(9H-carbazol-1-yl)phenyl)acetamide (**GeA-69**).

Quantitative Data Presentation

The following tables summarize the key quantitative data for **GeA-69**'s interaction with PARP14 MD2 and its effects in cellular assays.

Table 1: Biochemical and Biophysical Binding Data for **GeA-69** and PARP14 MD2

Assay Type	Parameter	Value	Reference
AlphaScreen	IC50	0.71 μ M	[4]
Isothermal Titration Calorimetry (ITC)	Kd	860 nM	[4]
Bio-Layer Interferometry (BLI)	Kd	1.4 μ M	[4]

Table 2: Cellular Activity of **GeA-69**

Assay Type	Cell Line	Parameter	Value	Reference
Cytotoxicity Assay	HeLa	EC50	58 μ M	MedChemExpress Product Page
Cytotoxicity Assay	U-2 OS	EC50	52 μ M	MedChemExpress Product Page
Cytotoxicity Assay	HEK293	EC50	54 μ M	MedChemExpress Product Page

Experimental Protocols

AlphaScreen Assay for PARP14 MD2 Inhibition

This protocol describes a homogenous, proximity-based assay to measure the inhibition of the interaction between PARP14 MD2 and an ADP-ribosylated peptide.

- Materials:
 - His6-tagged PARP14 MD2 protein
 - Biotinylated and ADP-ribosylated peptide
 - Streptavidin-coated Donor beads (PerkinElmer)
 - Nickel chelate Acceptor beads (PerkinElmer)

- Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.5 mM TCEP, 0.1% BSA, 0.05% CHAPS
- **GeA-69** in DMSO
- 384-well low-volume plates (e.g., ProxiPlate-384 Plus, PerkinElmer)
- Procedure:
 - Prepare serial dilutions of **GeA-69** in DMSO.
 - In a 384-well plate, add a solution of His6-tagged PARP14 MD2 (final concentration, e.g., 400 nM) and the biotinylated-ADP-ribosylated peptide (final concentration, e.g., 25 nM) in assay buffer.[\[10\]](#)
 - Add the diluted **GeA-69** or DMSO (vehicle control) to the wells.
 - Incubate at room temperature for 30 minutes.
 - Add a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads in assay buffer.
 - Incubate in the dark at room temperature for 60 minutes.
 - Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis:
 - The signal is inversely proportional to the inhibition.
 - Calculate the percent inhibition for each concentration of **GeA-69** relative to the controls.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between **GeA-69** and PARP14 MD2.

- Materials:
 - Purified PARP14 MD2 protein
 - **GeA-69**
 - ITC Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP)
 - Isothermal Titration Calorimeter
- Procedure:
 - Dialyze the PARP14 MD2 protein against the ITC buffer.
 - Dissolve **GeA-69** in the final dialysis buffer.
 - Degas both the protein and ligand solutions.
 - Load the PARP14 MD2 solution (e.g., 20-50 μ M) into the sample cell of the calorimeter.
 - Load the **GeA-69** solution (e.g., 200-500 μ M) into the injection syringe.
 - Perform a series of injections of **GeA-69** into the sample cell while monitoring the heat change.
- Data Analysis:
 - Integrate the heat pulses to generate a binding isotherm.
 - Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine K_d , n , and ΔH .
 - Calculate the change in entropy (ΔS) from the Gibbs free energy equation ($\Delta G = \Delta H - T\Delta S = -RT\ln(K_a)$).

Cellular Thermal Shift Assay (CETSA)

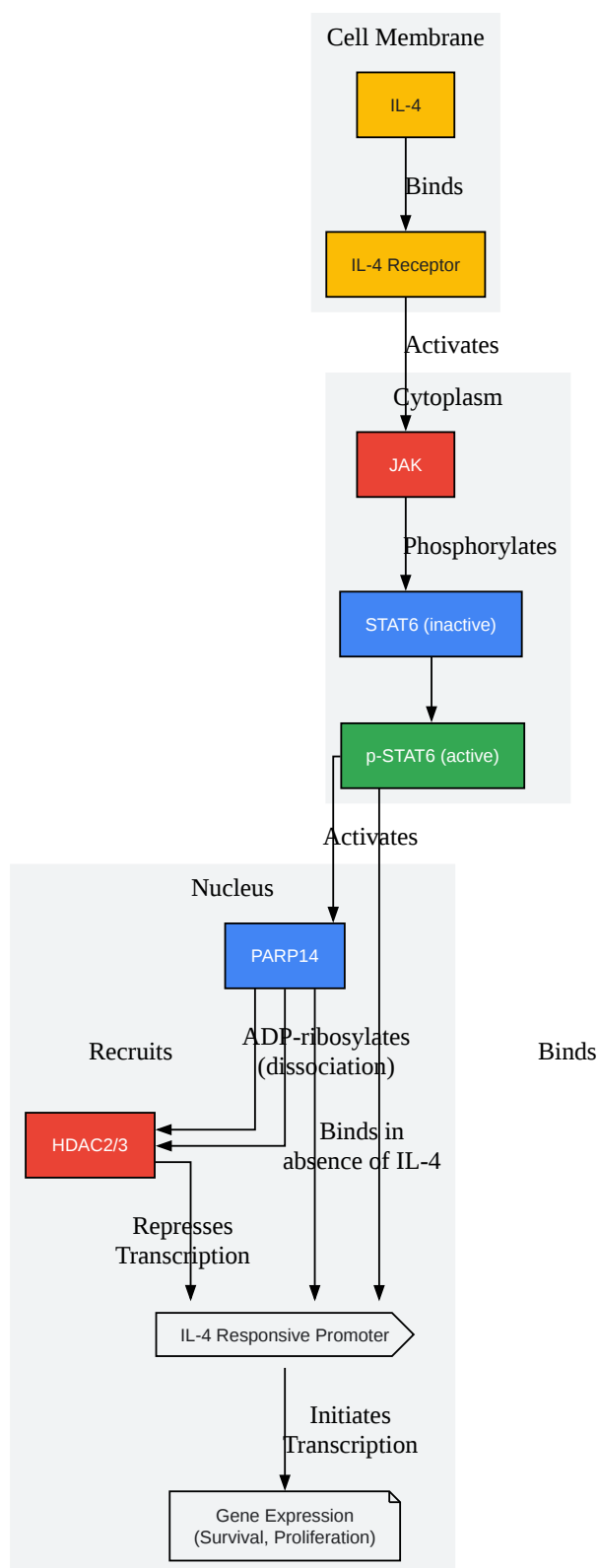
CETSA is a method to assess the target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[\[11\]](#)[\[12\]](#)

- Materials:
 - U-2 OS cells
 - **GeA-69**
 - PBS (Phosphate-Buffered Saline)
 - Protease inhibitors
 - Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
 - SDS-PAGE and Western blotting reagents
 - Antibody against PARP14
- Procedure:
 - Treat U-2 OS cells with **GeA-69** (e.g., 50 μ M) or vehicle (DMSO) for a specified time (e.g., 1 hour).
 - Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
 - Divide the cell suspension into aliquots and heat them at different temperatures for a fixed time (e.g., 3 minutes).
 - Lyse the cells by freeze-thaw cycles or sonication.
 - Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.
 - Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PARP14 antibody.
- Data Analysis:
 - Quantify the band intensities of PARP14 at each temperature for both treated and untreated samples.

- A shift in the melting curve to a higher temperature in the **GeA-69**-treated samples indicates target engagement.

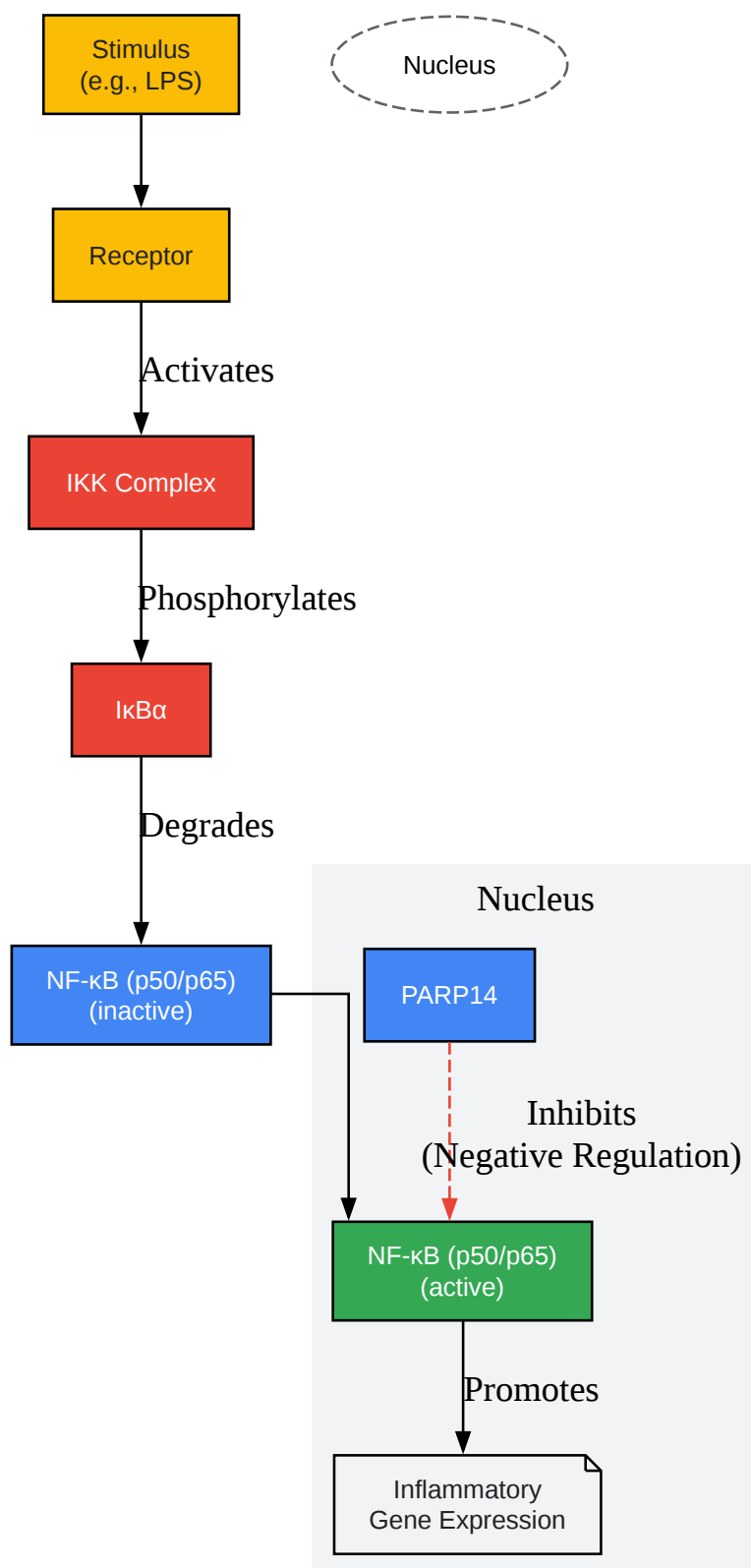
Mandatory Visualizations

Signaling Pathways



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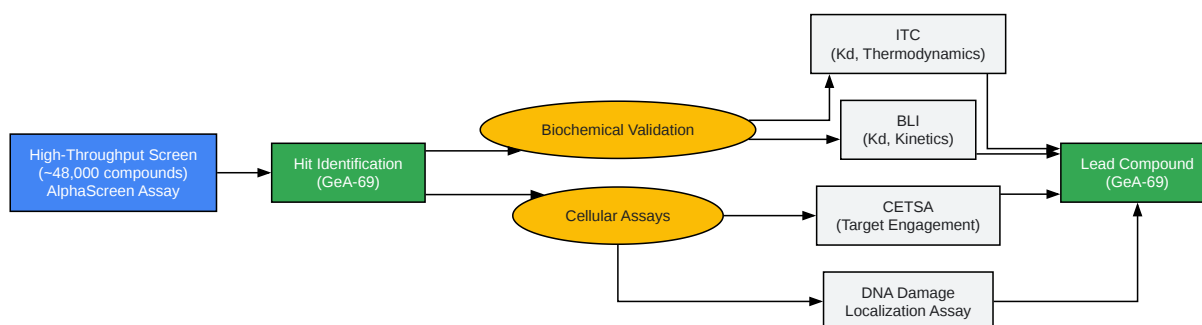
Caption: PARP14 in the IL-4/STAT6 Signaling Pathway.



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Caption: PARP14's Regulatory Role in the NF-κB Signaling Pathway.

Experimental Workflow



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Caption: Workflow for the Discovery and Validation of **GeA-69**.

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